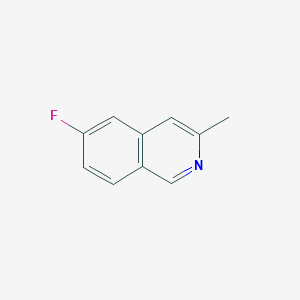

6-Fluoro-3-methylisoquinoline

Übersicht

Beschreibung

6-Fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. Another method includes the direct introduction of fluorine onto the isoquinoline ring . The Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions, is also employed in the synthesis of isoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and catalyst-free processes in water has been explored to make the process more efficient and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-3-methylisoquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-Fluoro-3-methylisoquinoline serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, leading to the development of novel compounds with potential applications in different domains.

Biology

Research indicates that this compound exhibits potential biological activities. It is being studied for its antimicrobial and anticancer properties. The compound's fluorinated structure enhances its interaction with biological targets, making it useful in enzyme inhibition studies and receptor binding assays .

Medicine

In the medical field, this compound is explored for drug development, particularly in designing new pharmaceuticals aimed at treating conditions such as cancer and infectious diseases. Its ability to inhibit specific enzymes involved in DNA replication positions it as a promising candidate for anticancer therapies . Recent studies have highlighted its potential in targeting PfATP4, an enzyme implicated in malaria treatment, showcasing an increase in activity when combined with other structural modifications .

Industry

The compound is also utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its unique electronic properties make it suitable for applications in electronic devices, contributing to innovations in display technologies .

Case Studies

- Antimicrobial Activity : A study evaluated various derivatives of isoquinolines, including this compound, demonstrating significant antimicrobial activity against multiple pathogens. The compound showed promising results against Gram-negative bacteria with minimum inhibitory concentration (MIC) values indicating effective inhibition .

- Cancer Research : Research focusing on the mechanism of action revealed that this compound inhibits enzymes involved in DNA repair processes. This property suggests its utility as an anticancer agent by promoting cell death through the stabilization of enzyme-DNA complexes .

- Material Science Innovations : In material science, this compound has been incorporated into OLEDs, leading to advancements in light-emitting technologies. Its electroluminescent properties have been extensively studied to optimize performance in electronic applications .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |

| Biology | Antimicrobial and anticancer studies | Significant inhibition of bacterial growth |

| Medicine | Drug development for cancer and malaria | Enhanced activity against PfATP4 |

| Industry | Production of OLEDs | Improved electroluminescent efficiency |

Wirkmechanismus

The mechanism of action of 6-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For example, fluorinated isoquinolines have been shown to inhibit certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

- 6-Fluoroisoquinoline

- 3-Methylisoquinoline

- 6-Fluoro-3-phenylisoquinoline

Comparison: 6-Fluoro-3-methylisoquinoline is unique due to the presence of both a fluorine atom and a methyl group on the isoquinoline ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the fluorine atom can enhance the compound’s stability and bioactivity, while the methyl group can influence its reactivity and solubility .

Biologische Aktivität

6-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C10H8FN

- Molecular Weight : Approximately 177.18 g/mol

- Synthesis Methods : Common synthetic routes include cyclization of precursors with a pre-fluorinated benzene ring and direct fluorination of isoquinoline derivatives. Efficient industrial production methods utilize optimized reaction conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial and fungal growth. For instance:

- Fungal Activity : A study highlighted its fungicidal properties with a notable inhibition rate against Rhizoctonia solani, achieving 91.65% activity at an EC50 value of 0.18 mg/mL .

Anticancer Properties

The compound's anticancer potential is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:

- Mechanism of Action : this compound has been shown to inhibit enzymes critical for DNA replication and repair, making it a candidate for further development in cancer therapy.

- Case Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may disrupt critical signaling pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is important to compare it with related compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 6-Fluoroisoquinoline | Moderate antibacterial | Lacks methyl substitution |

| 3-Methylisoquinoline | Anticancer properties | No fluorine substitution |

| 6-Fluoro-3-phenylisoquinoline | Antimicrobial and anticancer | Contains phenyl group enhancing activity |

The presence of both a fluorine atom and a methyl group in this compound contributes to its enhanced stability and bioactivity compared to its analogs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis, which is crucial for the proliferation of cancer cells.

- Cell Signaling Disruption : It affects signaling pathways such as MAPK/PI3K-AKT, which are often dysregulated in cancer .

- Antimicrobial Interactions : The fluorine atom enhances the compound's interaction with microbial cell membranes, increasing its effectiveness as an antimicrobial agent.

Future Directions and Research Opportunities

Given its promising biological activities, further research on this compound could lead to:

- Development of new pharmaceuticals targeting specific cancers.

- Exploration of its potential as a broad-spectrum antimicrobial agent.

- Investigation into its pharmacokinetics and toxicity profiles to assess safety for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-3-methylisoquinoline, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or functionalization of pre-formed isoquinoline scaffolds. For example, halogenation (fluorination) at the 6-position can be achieved via electrophilic substitution or cross-coupling reactions, while methylation at the 3-position may involve Friedel-Crafts alkylation or nucleophilic substitution. A recent study optimized the Suzuki-Miyaura coupling for introducing aryl groups to fluorinated isoquinolines, using Pd catalysts and microwave-assisted heating to improve yields . Key intermediates include 6-fluoro-3-bromoisoquinoline and methyl-substituted boronic acids.

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., fluorine-induced deshielding at C6, methyl group integration at C3) .

- HRMS : High-resolution mass spectrometry verifies molecular formula.

- HPLC/GC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What pharmacological targets have been explored for this compound derivatives?

- Methodological Answer : Isoquinoline derivatives are studied as kinase inhibitors, antimicrobial agents (e.g., FtsZ-targeting), and neuroactive compounds. For example, fluorinated analogs exhibit enhanced binding affinity due to fluorine’s electronegativity and lipophilicity. In vitro assays (e.g., MIC tests for antibacterial activity) are paired with molecular docking to identify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during fluorine introduction at the 6-position?

- Methodological Answer : Computational modeling (DFT) predicts reactive sites, while experimental optimization includes:

- Temperature control : Lower temperatures reduce side reactions during electrophilic fluorination.

- Catalyst screening : Pd/dppf complexes enhance cross-coupling efficiency in Suzuki reactions .

- Solvent effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states for fluorination .

Q. How do contradictions in NMR data arise during structural elucidation, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., rotamers) or impurities. Strategies include:

- Variable-temperature NMR : Identifies conformational changes.

- 2D experiments (COSY, HSQC) : Resolve overlapping signals.

- Spiking experiments : Compare with authentic standards .

Q. What strategies mitigate impurities from by-products in multi-step syntheses of this compound?

- Methodological Answer :

- Chromatographic purification : Flash chromatography with gradient elution removes intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- In situ monitoring : ReactIR tracks reaction progress to minimize over-fluorination .

Q. How does the fluorine substituent influence the compound’s bioavailability and metabolic stability?

- Methodological Answer : Fluorine reduces metabolic oxidation (CYP450 inhibition) and enhances membrane permeability. Comparative studies using:

Eigenschaften

IUPAC Name |

6-fluoro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPGKTCXFTUWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)F)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.